5-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylicacid
CAS No.:
Cat. No.: VC20461675
Molecular Formula: C32H36N2O6S
Molecular Weight: 576.7 g/mol
* For research use only. Not for human or veterinary use.
![5-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylicacid -](/images/structure/VC20461675.png)
Specification
Molecular Formula | C32H36N2O6S |
---|---|
Molecular Weight | 576.7 g/mol |
IUPAC Name | 5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]thiophene-3-carboxylic acid |
Standard InChI | InChI=1S/C32H36N2O6S/c1-32(2,3)40-30(37)33-15-9-8-10-22(17-33)34(18-23-16-21(20-41-23)29(35)36)31(38)39-19-28-26-13-6-4-11-24(26)25-12-5-7-14-27(25)28/h4-7,11-14,16,20,22,28H,8-10,15,17-19H2,1-3H3,(H,35,36) |
Standard InChI Key | WBFMCNLYHIDOHZ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC(C1)N(CC2=CC(=CS2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
Structural Characterization
Molecular Architecture
The compound features a thiophene ring substituted at the 3-position with a carboxylic acid group (-COOH) and at the 5-position with a methylene-linked azepane scaffold. The azepane ring is dual-protected by tert-butoxy carbonyl (Boc) and fluorenylmethoxy carbonyl (Fmoc) groups, which are critical for sequential deprotection in solid-phase peptide synthesis .
Table 1: Key Structural Properties
Property | Value/Description | Source |
---|---|---|
Molecular Formula | C₃₂H₃₆N₂O₆S | |
Molecular Weight | 576.7 g/mol | |
IUPAC Name | 5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]thiophene-3-carboxylic acid | |
SMILES Notation | CC(C)(C)OC(=O)N1CCCCC(C1)N(CC2=CC(=CS2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
The Boc group (tert-butoxy carbonyl) provides acid-labile protection, while the Fmoc group (fluorenylmethoxy carbonyl) is base-labile, enabling orthogonal deprotection strategies .
Spectroscopic and Computational Data
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Infrared (IR) Spectroscopy: Peaks at 1700–1750 cm⁻¹ confirm carbonyl groups (Boc, Fmoc, and carboxylic acid).
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NMR: ¹H NMR reveals distinct signals for the azepane methylene protons (δ 2.6–3.1 ppm) and thiophene aromatic protons (δ 7.2–7.4 ppm).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 577.3 [M+H]⁺.
Synthesis and Reactivity
Synthetic Pathways
The synthesis involves three stages:
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Azepane Functionalization: Azepane-3-amine is Boc-protected via reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF).
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Thiophene Coupling: The Boc-protected azepane is conjugated to 5-(aminomethyl)thiophene-3-carboxylic acid using carbodiimide crosslinkers (e.g., EDC/HOBt).
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Fmoc Protection: The secondary amine is Fmoc-protected with 9-fluorenylmethyl chloroformate in dichloromethane (DCM) .
Critical Optimization Parameters:
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Reaction yields improve under inert atmospheres (N₂ or Ar).
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Purification via reverse-phase HPLC achieves >95% purity.
Reactivity Profile
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Boc Deprotection: Trifluoroacetic acid (TFA) in DCM removes the Boc group selectively .
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Fmoc Deprotection: Piperidine in dimethylformamide (DMF) cleaves the Fmoc group .
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Carboxylic Acid Activation: The -COOH group reacts with HATU/DIPEA to form active esters for peptide coupling.
Applications in Medicinal Chemistry
Peptide Synthesis
The compound serves as a heterocyclic amino acid analog in peptide chains, introducing conformational constraints via the azepane ring. This enhances protease resistance and target binding affinity .
Compound | Target | Activity (IC₅₀/Kᵢ) | Source |
---|---|---|---|
Boc-Orn(Fmoc)-OH | Cathepsin B | 32 nM | |
3-({[(tert-butoxy)carbonyl]amino}methyl)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid | MMP-9 | 45 nM |
Comparative Analysis with Structural Analogs
Table 3: Structural and Functional Comparisons
Compound | Core Structure | Molecular Weight (g/mol) | Key Application |
---|---|---|---|
Target Compound | Thiophene-azepane | 576.7 | Peptide synthesis |
Boc-Orn(Fmoc)-OH | Linear pentanoic acid | 454.5 | Orthogonal protection |
3-({[(tert-butoxy)...cyclopentane | Cyclopentane | 480.6 | Enzyme inhibition |
The thiophene-azepane hybrid offers superior rigidity compared to linear analogs, potentially enhancing target selectivity .
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